Ischemin Sodium CBP Bromodomain Binding Affinity Compared to BET Bromodomain Probes
Ischemin sodium binds the CBP bromodomain with a Kd of 19 µM, establishing its moderate-affinity probe profile . In contrast, the BET bromodomain inhibitor JQ1—a structurally distinct probe used in parallel epigenetic studies—binds BRD4 bromodomains with Kd values in the low nanomolar range [1]. This two-order-of-magnitude affinity difference underscores that ischemin sodium and JQ1 operate via distinct target engagement mechanisms and are not interchangeable for CBP-specific applications.
| Evidence Dimension | Bromodomain binding affinity |
|---|---|
| Target Compound Data | Kd = 19 µM |
| Comparator Or Baseline | JQ1 (BET bromodomain inhibitor): Kd for BRD4 BD1 = ~90 nM, BRD4 BD2 = ~130 nM |
| Quantified Difference | Ischemin sodium affinity is approximately 200-fold lower than JQ1 affinity for its primary target |
| Conditions | Ischemin: in vitro binding assay; JQ1: AlphaScreen and ITC assays (published data) |
Why This Matters
Procurement decisions must account for the fundamentally different binding kinetics and target profiles of these probes; ischemin sodium is selected specifically when CBP bromodomain interrogation is required without BET family confounding.
- [1] Filippakopoulos P, et al. Selective inhibition of BET bromodomains. Nature. 2010;468(7327):1067-1073. View Source
